molecular formula C23H21N5O4S B3003190 Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852436-86-3

Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No. B3003190
CAS RN: 852436-86-3
M. Wt: 463.51
InChI Key: AGKYUVJSCSCOEY-UHFFFAOYSA-N
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Description

The compound Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a synthetic molecule that is likely to possess a complex structure featuring a triazolopyridazine core, a thioether linkage, and an amide functional group. While the specific compound is not directly mentioned in the provided papers, similar structures with triazolo and pyridazine moieties have been synthesized and studied for their biological activities, such as antiproliferative effects on cancer cells and the synthesis of heterocyclic systems [2, 4, 5].

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various precursors. For instance, indenopyrazoles were synthesized from indanones and phenyl isothiocyanates , while other heterocyclic systems were prepared from reagents like methyl 2-benzoylamino-3-dimethylaminopropenoate and ethyl 2-(benzo[d]thazol-2-yl)acetate . The synthesis of the compound would likely involve similar strategies, such as the use of amino acid esters and coupling methods like DCC coupling or azide coupling .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings, which are known to contribute to the biological activity of the molecule. The triazolopyridazine core is a common feature in these molecules, which can be modified with various substituents to alter the chemical and biological properties [1, 2, 4, 5].

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include nucleophilic substitution, condensation, and coupling reactions. The choice of reagents and reaction conditions can lead to different regioisomers and derivatives, as seen in the synthesis of triazoloquinoxaline derivatives . The presence of functional groups like amides and thioethers suggests that the compound could undergo further transformations, such as hydrolysis or oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen and sulfur can affect the compound's solubility, stability, and reactivity. The electronic properties of the triazolopyridazine core and the substituents can also impact the molecule's ability to interact with biological targets, as seen in the antiproliferative activity of related compounds .

properties

IUPAC Name

methyl 4-[[2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-3-32-18-10-6-15(7-11-18)22-26-25-19-12-13-21(27-28(19)22)33-14-20(29)24-17-8-4-16(5-9-17)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYUVJSCSCOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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